Glycylnorleucine methyl ester

Descripción

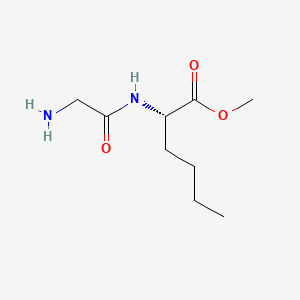

Glycylnorleucine methyl ester (CAS: 769901-75-9) is a dipeptide derivative composed of glycine and norleucine linked via a peptide bond, with a terminal methyl ester group. Its molecular formula is C₉H₁₈N₂O₃, and it has a molecular weight of 202.25 g/mol . Structurally, norleucine—a linear six-carbon amino acid analog of leucine—provides hydrophobic character, while the methyl ester enhances solubility in organic solvents. This compound is primarily utilized in peptide synthesis as a building block, particularly for introducing norleucine residues into peptide chains .

Propiedades

Número CAS |

66216-73-7 |

|---|---|

Fórmula molecular |

C9H18N2O3 |

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

methyl (2S)-2-[(2-aminoacetyl)amino]hexanoate |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14-2)11-8(12)6-10/h7H,3-6,10H2,1-2H3,(H,11,12)/t7-/m0/s1 |

Clave InChI |

AJJABVKOKDXPJN-ZETCQYMHSA-N |

SMILES |

CCCCC(C(=O)OC)NC(=O)CN |

SMILES isomérico |

CCCC[C@@H](C(=O)OC)NC(=O)CN |

SMILES canónico |

CCCCC(C(=O)OC)NC(=O)CN |

Otros números CAS |

66216-73-7 |

Secuencia |

GX |

Sinónimos |

Gly-Nle-methyl ester glycyl-DL-norleucine methyl ester glycylnorleucine methyl este |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Insights

Hydrophobicity and Side Chain Effects: this compound’s linear norleucine side chain contrasts with L-leucine methyl ester’s branched isobutyl group . This linearity reduces steric hindrance, making it preferable for synthesizing peptides requiring flexible hydrophobic regions. The benzoyl group in (N-benzoyl)glycylglycine methyl ester introduces aromaticity and steric bulk, which protects the peptide bond during synthesis and modifies reactivity .

Solubility Profiles: Glycine methyl ester hydrochloride’s high water solubility (due to ionic hydrochloride and small size) facilitates aqueous-phase reactions, unlike this compound, which requires organic solvents . D-Glucuronic acid methyl ester’s carbohydrate backbone enhances hydrophilicity, enabling applications in drug delivery systems targeting hepatic or inflammatory tissues .

Applications in Synthesis: this compound is favored for inserting non-natural amino acids into peptides, while L-leucine methyl ester is used for branched-chain modifications . Glycine methyl ester hydrochloride serves as a simple precursor for glycine-containing compounds, whereas (N-benzoyl)glycylglycine methyl ester is employed in complex, multi-step syntheses requiring protective groups .

Research Findings and Challenges

- Synthetic Efficiency: this compound’s synthesis requires careful control to avoid racemization, a challenge less pronounced in glycine derivatives due to their achirality .

- Thermodynamic Stability: L-Leucine methyl ester exhibits higher thermal stability (ΔvapH = 320–353 K) compared to glycylnorleucine derivatives, which lack published thermochemical data .

- Biological Compatibility: D-Glucuronic acid methyl ester’s compatibility with mammalian systems (e.g., drug conjugation) is well-documented, unlike this compound, whose in vivo behavior remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.